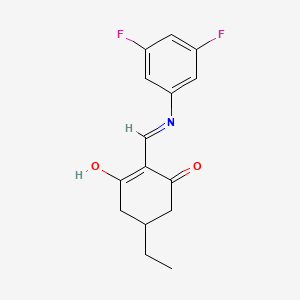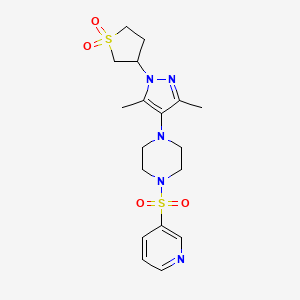
3-(3,5-二甲基-4-(4-(吡啶-3-磺酰基)哌嗪-1-基)-1H-吡唑-1-基)四氢噻吩 1,1-二氧化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-dimethyl-4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C18H25N5O4S2 and its molecular weight is 439.55. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethyl-4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethyl-4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌特性
苯并咪唑衍生物,包括所述化合物,已被研究其抗菌活性。这些化合物对各种细菌和真菌菌株表现出有希望的效果。 研究人员已经探索了它们作为新型抗生素或抗真菌剂的潜力 .
抗癌潜力
苯并咪唑类化合物因其潜在的抗癌特性而备受关注。它们可以干扰细胞分裂,抑制肿瘤生长,并诱导凋亡。 需要进一步研究以探索具体机制并评估它们对不同癌症类型的疗效 .
抗病毒活性
一些苯并咪唑衍生物已证明具有抗病毒活性。研究人员已经研究了它们对 HIV、单纯疱疹病毒 (HSV) 和乙型肝炎病毒 (HBV) 等病毒的影响。 所述化合物也可能具有抗病毒特性,尽管需要更多研究来验证这一点 .
抗炎作用
苯并咪唑类化合物已被探索其抗炎潜力。它们可以调节免疫反应,抑制促炎细胞因子,并减少炎症。 研究该化合物的抗炎活性可以为药物开发提供宝贵的见解 .
酶抑制
苯并咪唑衍生物通常表现出酶抑制效应。研究人员已经研究了它们与参与各种生物过程的酶的相互作用。 该化合物抑制特定酶(例如,激酶,蛋白酶)的能力可能具有治疗意义 .
抗寄生虫特性
苯并咪唑化合物以其抗寄生虫活性而闻名。它们通常用作驱虫剂来治疗动物和人类的寄生虫感染。 研究该化合物对特定寄生虫(例如,线虫,绦虫)的疗效将是有价值的 .
神经保护潜力
一些苯并咪唑衍生物已显示出神经保护作用。它们可以增强神经元存活,减少氧化应激,并调节神经递质系统。 探索该化合物对神经退行性疾病的影响值得进一步研究 .
其他应用
除了提到的领域外,苯并咪唑类化合物还因其在酶催化,金属离子结合和荧光传感等不同领域的潜力而被研究。 研究人员继续探索新的应用和作用机制 .
请记住,虽然这些领域代表了潜在的应用,但需要进一步的实验研究和临床试验来验证该化合物的有效性和安全性。 研究人员在评估其对特定治疗目的的适用性时应考虑其药代动力学,毒性和生物利用度 .
属性
IUPAC Name |
3-[3,5-dimethyl-4-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrazol-1-yl]thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4S2/c1-14-18(15(2)23(20-14)16-5-11-28(24,25)13-16)21-7-9-22(10-8-21)29(26,27)17-4-3-6-19-12-17/h3-4,6,12,16H,5,7-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQKQJSNZDRFIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
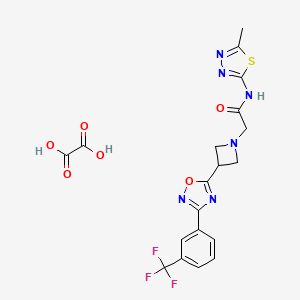

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide](/img/structure/B2365119.png)
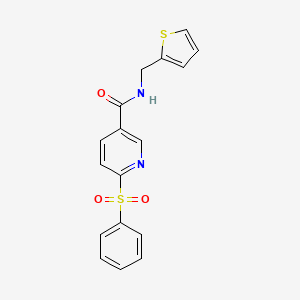
![N-Cyclopropyl-N-[(2-methylphenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2365123.png)
![3-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2365124.png)
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2365126.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2365128.png)


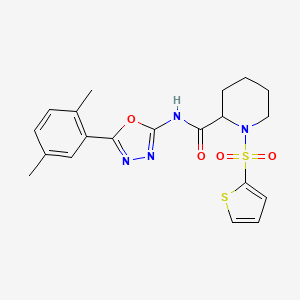
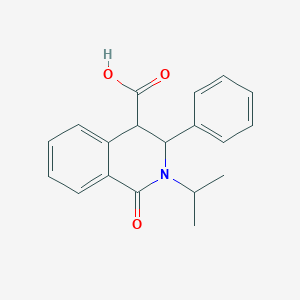
![N-(3,5-dimethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2365137.png)
